4-amino-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
4-Amino-N-(2-phenylethyl)benzenesulfonamide, or 4-Amino-N-phenethylsulfonamide (APES), is a synthetic sulfonamide compound that is used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 116-118°C. APES is a structurally simple compound, with a molecular weight of 271.32 g/mol, and is soluble in water and ethanol.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Characterization of Antimicrobial Compounds : Compounds such as N-(2-aminophenyl)benzenesulfonamide and related derivatives have been synthesized and characterized for their antimicrobial activity. These compounds have been examined using spectroscopic techniques and single-crystal X-ray diffraction, indicating potential in antimicrobial applications (Demircioğlu et al., 2018).
Photodynamic Therapy for Cancer
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Derivatives of benzenesulfonamide, specifically substituted zinc(II) phthalocyanines, have been synthesized for use in photodynamic therapy. These compounds exhibit properties like high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Metal Complexes and Antibacterial Properties
- Synthesis of Metal Complexes with Antibacterial Properties : Modified benzenesulfonamide derivatives have been used to construct new metal complexes. These compounds have shown interesting photo-luminescence and antibacterial properties, which were systematically investigated (Feng et al., 2021).
Synthesis and Structural Analysis
- New Compound Synthesis and Structure Confirmation : The synthesis of new compounds such as 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide has been documented, with their structures confirmed through various analytical techniques (Naganagowda & Petsom, 2011).
Antimicrobial and Antifungal Screening
- Antimicrobial and Antifungal Properties of Sulfonamide Derivatives : Sulfonamide derivatives have been synthesized and screened for their enzyme inhibition potential, demonstrating significant antimicrobial and antifungal properties. These findings are supported by molecular docking studies (Kausar et al., 2019).
Crystal Structure Analysis
- Crystal Structure Determination of Schiff Base Compounds : The crystal structures of condensation products of benzenesulfonamides have been determined, offering insights into the molecular arrangement and potential applications in various fields (Chumakov et al., 2006).
Ring-Opening Reactions
- Catalyzed Ring-Opening of Aziridines : Studies have been conducted on the ring-opening of aziridines with phenol derivatives under solvent-free conditions, using compounds like benzenesulfonamide derivatives (Chen et al., 2008).
properties
IUPAC Name |
4-amino-N-(2-phenylethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZPUPRVIECEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356803 | |
Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-phenylethyl)benzenesulfonamide | |
CAS RN |
587850-67-7 | |
Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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